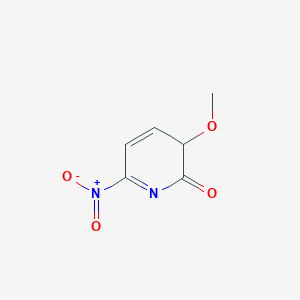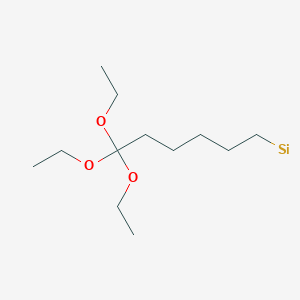
CID 137286098
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-Hexyltriethoxysilane is an organic compound with the molecular formula C12H28O3Si. It is a clear to almost colorless liquid with a mild odor. This compound is part of the organosilicon family, which is known for its versatility and wide range of applications in various fields, including chemistry, biology, medicine, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
n-Hexyltriethoxysilane can be synthesized through the hydrosilylation reaction, where hexene reacts with triethoxysilane in the presence of a platinum catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of n-Hexyltriethoxysilane involves similar hydrosilylation processes but on a larger scale. The reaction is carried out in reactors equipped with temperature and pressure control systems. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Analyse Chemischer Reaktionen
Types of Reactions
n-Hexyltriethoxysilane undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, n-Hexyltriethoxysilane hydrolyzes to form silanols and ethanol.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.
Major Products
Hydrolysis: Silanols and ethanol.
Condensation: Cross-linked siloxane networks.
Wissenschaftliche Forschungsanwendungen
n-Hexyltriethoxysilane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds and materials.
Biology: Employed in the modification of surfaces to enhance biocompatibility and reduce biofouling.
Medicine: Utilized in drug delivery systems and the development of medical devices with improved surface properties.
Industry: Applied in the production of coatings, adhesives, and sealants due to its ability to form durable and flexible siloxane networks
Wirkmechanismus
The mechanism of action of n-Hexyltriethoxysilane primarily involves its hydrolysis and condensation reactions. Upon hydrolysis, the compound forms silanol groups, which can further condense to create siloxane bonds. These reactions enable the formation of stable and flexible networks, making it useful in various applications. The molecular targets and pathways involved include the interaction of silanol groups with other functional groups on surfaces, leading to enhanced adhesion and compatibility.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- n-Octyltriethoxysilane
- n-Decyltriethoxysilane
- Phenyltriethoxysilane
- Vinyltriethoxysilane
Uniqueness
n-Hexyltriethoxysilane is unique due to its specific alkyl chain length, which provides a balance between hydrophobicity and reactivity. This makes it particularly suitable for applications requiring moderate hydrophobicity and the ability to form stable siloxane networks .
Eigenschaften
Molekularformel |
C12H25O3Si |
|---|---|
Molekulargewicht |
245.41 g/mol |
InChI |
InChI=1S/C12H25O3Si/c1-4-13-12(14-5-2,15-6-3)10-8-7-9-11-16/h4-11H2,1-3H3 |
InChI-Schlüssel |
FMPZVDMSSOCWQE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(CCCCC[Si])(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Oxa-8-azaspiro[4.5]decane-3,8-dicarboxylic acid, 8-(1,1-dimethylethyl) ester](/img/structure/B12365855.png)
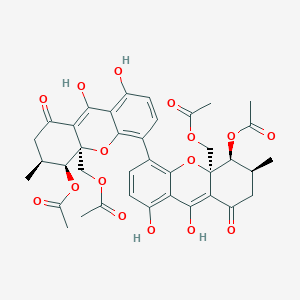

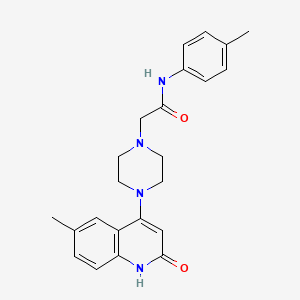
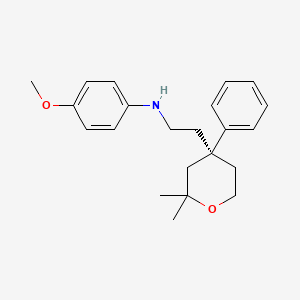


![(2S,4R)-4-fluoro-N-[(S)-phenyl-(4-propan-2-ylphenyl)methyl]-1-[2-(2H-triazol-4-yl)acetyl]pyrrolidine-2-carboxamide](/img/structure/B12365897.png)
![(2R)-2-hydroxy-4-[(1S)-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]butanoic acid](/img/structure/B12365900.png)

